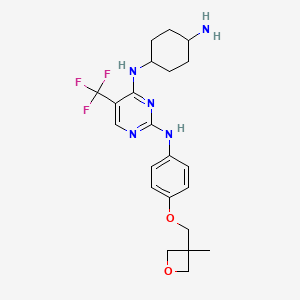
Flt3-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3-IN-23 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations in FLT3 are commonly associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-23 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and organometallic compounds.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3-IN-23 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.
Reduction: Reducing agents can convert this compound to its reduced forms.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides and organometallic reagents are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Flt3-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the FLT3 receptor and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms underlying FLT3 mutations and their impact on cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for treating acute myeloid leukemia and other hematological malignancies.
Industry: Utilized in the development of new FLT3 inhibitors and related compounds for pharmaceutical applications .
Wirkmechanismus
Flt3-IN-23 exerts its effects by binding to the active site of the FLT3 receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways .
Vergleich Mit ähnlichen Verbindungen
Flt3-IN-23 is compared with other FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib. While all these compounds target the FLT3 receptor, this compound is unique in its specific binding affinity and selectivity for certain FLT3 mutations. This makes it a valuable tool for studying specific aspects of FLT3 signaling and for developing targeted therapies .
List of Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor with a broader spectrum of activity.
Quizartinib: A potent FLT3 inhibitor approved in Japan for the treatment of AML .
Eigenschaften
Molekularformel |
C22H28F3N5O2 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
4-N-(4-aminocyclohexyl)-2-N-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H28F3N5O2/c1-21(11-31-12-21)13-32-17-8-6-16(7-9-17)29-20-27-10-18(22(23,24)25)19(30-20)28-15-4-2-14(26)3-5-15/h6-10,14-15H,2-5,11-13,26H2,1H3,(H2,27,28,29,30) |
InChI-Schlüssel |
VPEDGTIAOONCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)COC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


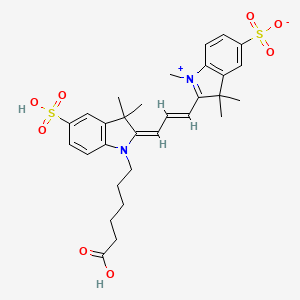
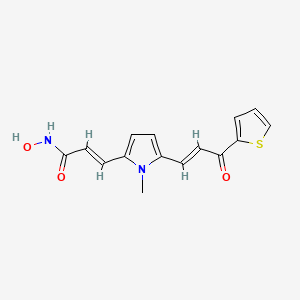
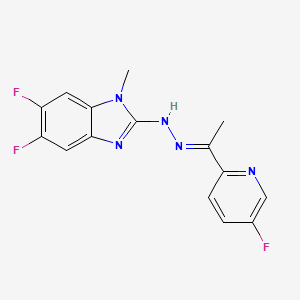

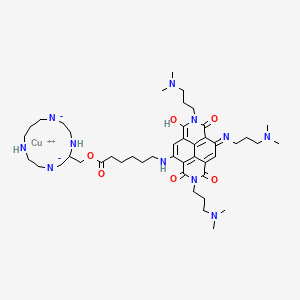
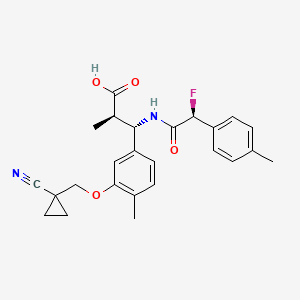
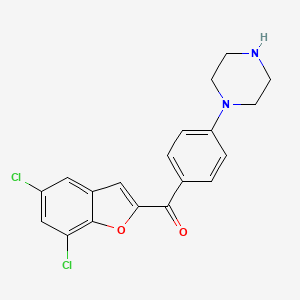

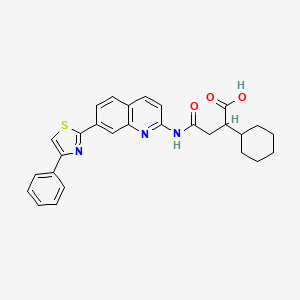

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)



